molecular formula C10H12O2 B1277293 Methyl o-tolylacetate CAS No. 40851-62-5

Methyl o-tolylacetate

Cat. No. B1277293
Key on ui cas rn: 40851-62-5
M. Wt: 164.2 g/mol
InChI Key: BLEMRRXGTKTJGT-UHFFFAOYSA-N
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Patent
US06303818B1

Procedure details

Compounds of formula IV (X is CH) are prepared in an analogous manner by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128. Compounds of formula V (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)-phenyl-glyoxylate O-methyloxime in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. Nos. 4,999,042 and 5,157,144. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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Reaction Step One
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Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCC1C=CC=CC=1/C(=C\OC)/C(OC)=O.[OH-].[Na+].[OH-].[K+].CC1C=CC=CC=1CC([O-])=O.[CH3:32][O:33]/[N:34]=[C:35](\[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])/[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH2:62]Br)[C:52]([O:54][CH3:55])=[O:53].CC1C=CC=CC=1CC(OC)=O>C(C(C)=O)C.CC(C)=O>[CH3:32][O:33][N:34]=[C:35]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH3:62])[C:52]([O:54][CH3:55])=[O:53] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)OC
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(\C(=O)OC)/C1=C(C=CC=C1)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06303818B1

Procedure details

Compounds of formula IV (X is CH) are prepared in an analogous manner by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128. Compounds of formula V (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)-phenyl-glyoxylate O-methyloxime in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. Nos. 4,999,042 and 5,157,144. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
BrCC1C=CC=CC=1/C(=C\OC)/C(OC)=O.[OH-].[Na+].[OH-].[K+].CC1C=CC=CC=1CC([O-])=O.[CH3:32][O:33]/[N:34]=[C:35](\[C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])/[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH2:62]Br)[C:52]([O:54][CH3:55])=[O:53].CC1C=CC=CC=1CC(OC)=O>C(C(C)=O)C.CC(C)=O>[CH3:32][O:33][N:34]=[C:35]([C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1[CH2:46][Br:47])[C:36]([O:38][CH3:39])=[O:37].[CH3:48][O:49][N:50]=[C:51]([C:56]1[CH:61]=[CH:60][CH:59]=[CH:58][C:57]=1[CH3:62])[C:52]([O:54][CH3:55])=[O:53] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)OC
Name
alkyl nitrite
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1)/C(/C(=O)OC)=C\OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1)CC(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO\N=C(\C(=O)OC)/C1=C(C=CC=C1)CBr
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)CBr
Name
Type
product
Smiles
CON=C(C(=O)OC)C1=C(C=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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